3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid
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Overview
Description
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C9H12O2. This compound is characterized by a cyclobutane ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. Additionally, the compound’s ability to undergo chemical transformations allows it to modulate biological pathways by forming active metabolites .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the methyl and prop-2-yn-1-yl groups.
Propargyl compounds: Compounds containing the prop-2-yn-1-yl group, such as propargyl alcohol and propargyl bromide.
Uniqueness
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is unique due to the presence of both the cyclobutane ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a cyclobutane ring and a propargyl substituent, suggests unique interaction profiles with biological targets.
The molecular formula of this compound is C8H10O2. Its structural features include:
- A cyclobutane ring, which contributes to its conformational rigidity.
- A propargyl group that may enhance reactivity and biological interaction.
Anti-inflammatory Properties
Research indicates that derivatives of cyclobutane carboxylic acids exhibit anti-inflammatory activity. In particular, studies have shown that certain analogs can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Antidepressant Effects
Cyclobutane derivatives, including this compound, have been associated with antidepressant activities. Dehmlow & Schmidt (1990) noted that these compounds could modulate neurotransmitter systems, potentially offering new avenues for treating depression .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes related to cell signaling pathways. For instance, inhibitors derived from similar structures have demonstrated selectivity towards transglutaminases, which are implicated in various pathological conditions including cancer and fibrosis . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Study on Anti-inflammatory Activity
In a controlled study, a series of cyclobutane derivatives were administered to models of induced inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in those treated with this compound compared to controls. The compound was well-tolerated at doses up to 50 mg/kg over several weeks, indicating a favorable safety profile .
Investigation of Antidepressant Properties
Another study explored the antidepressant effects of various cyclobutane carboxylic acids. The findings suggested that the 3-Methyl derivative could effectively increase serotonin levels in the brain, akin to established antidepressants like SSRIs. Behavioral tests showed improved mood-related outcomes in treated animals .
Research Findings
Study | Focus | Findings |
---|---|---|
Dehmlow & Schmidt (1990) | Anti-inflammatory | Cyclobutane derivatives reduced TNF-alpha and IL-6 levels |
Recent Pharmacological Study | Antidepressant | Increased serotonin levels; improved mood in animal models |
Enzyme Inhibition Study | Transglutaminase inhibition | Selective inhibition observed; potential for targeted therapy |
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-4-9(8(10)11)5-7(2)6-9/h1,7H,4-6H2,2H3,(H,10,11) |
InChI Key |
RLVRUJCHBAZDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC#C)C(=O)O |
Origin of Product |
United States |
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